Methyl 9-undecenoate

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being methyl (E)-undec-9-enoate for the trans isomer and methyl (Z)-undec-9-enoate for the cis isomer. The compound exists in two distinct stereoisomeric forms, each possessing unique chemical registry numbers and physical properties. The E-isomer, characterized by Chemical Abstracts Service number 37973-85-6, represents the trans configuration where substituents on either side of the double bond are positioned on opposite sides. Conversely, the Z-isomer, identified by Chemical Abstracts Service number 54299-07-9, exhibits the cis configuration with substituents located on the same side of the double bond.

The extensive synonym catalog for this compound reflects its widespread use across different scientific disciplines and commercial applications. Common alternative names include methyl 9-undecylenate, methyl undec-9-enoate, and 9-undecenoic acid methyl ester. The compound is also recognized under European Inventory of Existing Commercial Chemical Substances number 227-279-3 and Food and Drug Administration Flavor and Extract Manufacturers Association number 2750. Additional systematic identifiers include the United Nations International Identifier 08G184184E for the E-isomer and 38V61PZ5X3 for the Z-isomer.

International chemical databases have assigned specific nomenclature codes to facilitate precise identification and cross-referencing. The Chemical Entities of Biological Interest identifier CHEBI:171823 categorizes the compound within biological chemical databases. The compound's recognition in flavor and fragrance industries is evidenced by its Flavor and Extract Manufacturers Association designation, indicating its organoleptic properties and commercial relevance. The systematic naming convention emphasizes the position of the double bond at the 9th carbon atom from the carboxyl group, distinguishing it from other positional isomers within the undecenoate family.

Molecular Formula and Stereochemical Configuration

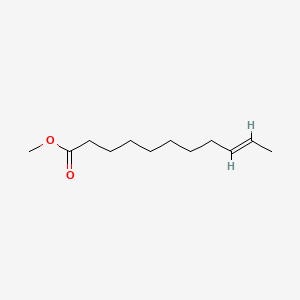

The molecular formula C₁₂H₂₂O₂ defines the atomic composition of this compound, indicating twelve carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 198.30 grams per mole, with the monoisotopic mass calculated as 198.161979948 atomic mass units. The structural arrangement consists of an eleven-carbon fatty acid chain with a methyl ester functional group at the terminal position and a single double bond located between the ninth and tenth carbon atoms from the carboxyl end.

The stereochemical configuration around the double bond represents a critical structural feature that determines the compound's three-dimensional geometry and subsequent chemical properties. The E-configuration, designated as (9E)-undec-9-enoate, exhibits a trans arrangement where the hydrogen atoms attached to the double-bonded carbons are positioned on opposite sides of the double bond plane. This configuration results in a more linear molecular geometry compared to its Z-counterpart. The International Chemical Identifier for the E-isomer is InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4H,5-11H2,1-2H3/b4-3+.

The Z-configuration, represented as (9Z)-undec-9-enoate, displays a cis arrangement where hydrogen atoms on the double-bonded carbons are located on the same side of the double bond plane. This stereochemical arrangement introduces a characteristic bend or kink in the molecular structure, significantly affecting the compound's packing behavior and intermolecular interactions. The International Chemical Identifier for the Z-isomer differs in its stereochemical designation: InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4H,5-11H2,1-2H3/b4-3-.

The Simplified Molecular Input Line Entry System notation provides a convenient representation of the molecular connectivity. For the E-isomer, the notation reads COC(=O)CCCCCCC\C=C\C, while the Z-isomer is represented as COC(=O)CCCCCCC/C=C\C. These notations explicitly indicate the stereochemical configuration through the use of directional bonds around the double bond position. The International Chemical Identifier Key serves as a unique molecular identifier, with RHRCWCJKYPOGNT-ONEGZZNKSA-N for the E-isomer and RHRCWCJKYPOGNT-ARJAWSKDSA-N for the Z-isomer.

Positional Isomerism in Undecenoate Esters

The family of undecenoate methyl esters encompasses multiple positional isomers, each characterized by the specific location of the double bond within the eleven-carbon chain. These positional isomers exhibit distinct chemical and physical properties despite sharing the same molecular formula, demonstrating the profound influence of double bond positioning on molecular behavior. Methyl 4-undecenoate represents an important positional isomer where the double bond is located between the fourth and fifth carbon atoms from the carboxyl group. This compound, with Chemical Abstracts Service numbers varying for different stereoisomers, exhibits different synthetic accessibility and biological activity compared to the 9-position isomer.

Methyl 5-undecenoate constitutes another significant positional variant, featuring the double bond between the fifth and sixth carbon atoms. The systematic name for this compound follows the convention methyl undec-5-enoate, with Chemical Abstracts Service number 54471-23-7 identifying this specific positional isomer. The structural differences between positional isomers affect their melting points, boiling points, and spectroscopic properties, necessitating careful analytical distinction during synthesis and characterization processes.

Methyl 10-undecenoate represents the terminal double bond variant, where the unsaturation occurs between the tenth and eleventh carbon atoms, effectively placing the double bond at the omega position. This positional isomer, identified by Chemical Abstracts Service number 111-81-9, exhibits unique reactivity patterns due to the terminal location of the double bond. Research investigations have demonstrated the utility of methyl 10-undecenoate in transesterification reactions, where its terminal unsaturation provides specific synthetic advantages.

The positional isomerism within undecenoate esters creates a series of compounds with graduated property changes based on double bond location. Each positional variant requires specific analytical methods for identification and quantification, as conventional spectroscopic techniques may show subtle differences that demand careful interpretation. The biological activities and industrial applications of these isomers often differ significantly, making precise positional identification crucial for intended applications. Gas chromatographic analysis frequently serves as the primary method for separating and quantifying these positional isomers, though specialized stationary phases may be required for complete resolution.

| Positional Isomer | Double Bond Position | Chemical Abstracts Service Number | Systematic Name |

|---|---|---|---|

| Methyl 4-undecenoate | C4-C5 | Variable by stereoisomer | methyl undec-4-enoate |

| Methyl 5-undecenoate | C5-C6 | 54471-23-7 | methyl undec-5-enoate |

| This compound | C9-C10 | 37973-85-6 (E), 54299-07-9 (Z) | methyl undec-9-enoate |

| Methyl 10-undecenoate | C10-C11 | 111-81-9 | methyl undec-10-enoate |

Crystallographic and Conformational Analysis

The crystallographic analysis of fatty acid methyl esters, including this compound, has revealed important structural insights through advanced analytical techniques. Research employing in situ cryocrystallization combined with single crystal X-ray diffraction has successfully determined crystal structures for homologous series of fatty acid methyl esters. These investigations have identified two distinct isostructural groups: odd-numbered triclinic members and even-numbered orthorhombic members, with this compound belonging to the odd-numbered series due to its eleven-carbon chain length.

The crystallographic investigations have utilized specialized techniques including zone-melting and cryocrystallization to overcome the challenges posed by low-melting compounds. These methodologies enable the structural determination of materials that typically exist as liquids at ambient temperatures, providing crucial insights into their solid-state packing arrangements. The crystal structure data reveal specific intermolecular contact patterns and packing efficiencies that influence the physical properties of these materials.

Conformational analysis of this compound has been enhanced through computational approaches, including dispersion-corrected periodic density functional theory calculations. These theoretical methods provide detailed information about molecular conformations, intermolecular interactions, and energy landscapes that govern the compound's structural behavior. The conformational flexibility of the fatty acid chain allows for multiple low-energy conformations, with the double bond introducing specific geometric constraints that affect overall molecular shape.

Liquid-phase molecular packing studies have revealed that fatty acid methyl esters, including this compound, exhibit liquid crystal-like ordering even in the melt state. Nuclear magnetic resonance relaxometry investigations demonstrate that these compounds maintain some degree of orientational order, with molecular arrangements resembling smectic liquid crystal phases. The intermolecular interactions in the liquid state involve head-to-head arrangements of the ester groups, maximizing polar interactions between adjacent molecules.

The crystallographic data obtained through Hirshfeld surface analysis and atom-atom Coulomb-London-Pauli lattice energy calculations provide quantitative measures of intermolecular contacts and packing energies. These analyses reveal that odd-even effects observable in melting point behavior directly correlate with differences in crystal packing arrangements and unit cell parameters. The structural trends identified through these investigations demonstrate the systematic relationship between molecular structure and crystallographic properties within the fatty acid methyl ester family.

| Crystallographic Parameter | Odd-numbered Series | Even-numbered Series |

|---|---|---|

| Crystal System | Triclinic | Orthorhombic |

| Intermolecular Contacts | Head-to-head ester interactions | Alternative packing motif |

| Packing Efficiency | Variable with chain length | Systematic variation |

| Melting Point Behavior | Odd-even effect evident | Complementary pattern |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-undec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4H,5-11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRCWCJKYPOGNT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063998, DTXSID80191405 | |

| Record name | 9-Undecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-undecenoate, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale straw-yellow, oily liquid | |

| Record name | Methyl 9-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/72/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Methyl 9-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/72/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886 (20°) | |

| Record name | Methyl 9-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/72/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

37973-85-6, 5760-50-9 | |

| Record name | Methyl (9E)-9-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37973-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-undecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-undecenoate, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Undecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Undecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9-undecenoate, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 9-UNDECENOATE, (9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08G184184E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 9-undecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Acid-Catalyzed Esterification of 9-Undecenoic Acid

The most widely documented method for synthesizing methyl 9-undecenoate involves the esterification of 9-undecenoic acid with methanol under acidic conditions. This approach leverages the equilibrium-driven reaction between carboxylic acids and alcohols, facilitated by protonation of the carbonyl group to enhance electrophilicity.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure to remove excess methanol. The crude product is extracted with ethyl acetate and washed with aqueous sodium bicarbonate to neutralize residual acid. A critical purification step involves passing the product through activated basic alumina, which adsorbs unreacted 9-undecenoic acid. This eliminates the need for distillation, preserving the ester’s structural integrity.

Spectroscopic Characterization and Analytical Data

This compound has been rigorously characterized using modern spectroscopic techniques. Key data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR (300 MHz, CDCl$$ _3 $$):

$$ ^{13}\text{C} $$-NMR (75 MHz, CDCl$$ _3 $$):

Infrared (IR) Spectroscopy

Mass Spectrometry

- ESI-MS : $$ m/z $$ 199.1 [M+H]$$ ^+ $$, consistent with the molecular weight of 198.30 g/mol.

- Exact Mass : 198.16198 (calculated for $$ \text{C}{12}\text{H}{22}\text{O}_{2} $$).

Table 1: Summary of Analytical Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| $$ ^1\text{H} $$-NMR | δ 3.60 (s, -OCH$$ _3 $$) | |

| $$ ^{13}\text{C} $$-NMR | δ 174.1 (C=O) | |

| IR | 1,743 cm$$ ^{-1} $$ (C=O) | |

| ESI-MS | 199.1 [M+H]$$ ^+ $$ |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 9-undecenoate can undergo oxidation reactions to form various oxidation products, such as epoxides and hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated esters or alcohols.

Substitution: It can participate in substitution reactions, such as halogenation, where the double bond is replaced by halogen atoms.

Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Hydroformylation: Typically involves the use of a rhodium or cobalt catalyst under high pressure and temperature.

Major Products:

Oxidation: Epoxides, hydroxylated esters.

Reduction: Saturated esters, alcohols.

Substitution: Halogenated esters.

Hydroformylation: Aldehydes.

Scientific Research Applications

Chemical Properties and Structure

Methyl 9-undecenoate (C12H22O2) is characterized by its long carbon chain and a double bond located at the ninth carbon. This structure contributes to its reactivity in various chemical processes, making it a valuable intermediate in synthetic chemistry.

Synthesis and Chemical Reactions

This compound serves as a precursor in several synthetic pathways:

- Allylic Oxidation : It can undergo allylic oxidation to form valuable derivatives such as methyl 9-oxo-10-undecenoate. This reaction has been demonstrated to yield high conversions with various nucleophiles, producing compounds useful in pharmaceuticals and polymer synthesis .

- Cross Metathesis : The compound has been utilized in cross metathesis reactions, particularly with allyl cyanide, leading to the formation of nylon precursors like methyl 12-aminododecanoate. This reaction showcases its potential in producing bio-based materials .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Product Generated | Yield (%) | Reference |

|---|---|---|---|

| Allylic Oxidation | Methyl 9-oxo-10-undecenoate | Up to 81% | |

| Cross Metathesis | Methyl 12-aminododecanoate | Varied |

Applications in Food Science

This compound is also relevant in food chemistry due to its role as a flavor compound and its effects on lipid oxidation:

- Flavoring Agent : Its unique aroma profile makes it suitable for use in food flavoring applications. The compound can influence the sensory properties of food products.

- Lipid Stability : Research indicates that this compound can impact lipid oxidation processes, which are crucial for maintaining food quality during storage and processing .

Table 2: Impact of this compound on Food Quality

| Application | Effect | Reference |

|---|---|---|

| Flavoring | Enhances sensory properties | |

| Lipid Oxidation | Alters stability and shelf-life |

Industrial Applications

The compound's utility extends into industrial applications:

- Polymer Production : this compound is employed as a monomer for synthesizing polyesters and polyamides, contributing to the development of biodegradable materials.

- Oleochemical Industry : It is used as a building block for producing surfactants and other oleochemicals, which are derived from renewable resources .

Case Study 1: Synthesis of Nylon Precursors

A study investigated the cross metathesis of methyl 9-decenoate with allyl cyanide using Hoveyda-Grubbs catalysts. The optimized conditions resulted in high selectivity and conversion rates, demonstrating the compound's effectiveness in producing nylon precursors necessary for various industrial applications .

Case Study 2: Flavor Profile Enhancement

In food chemistry research, this compound was analyzed for its contribution to flavor profiles in lipid-containing foods. The findings indicated that its presence could significantly enhance the overall sensory experience of the product while impacting oxidative stability .

Mechanism of Action

The mechanism of action of methyl 9-undecenoate involves its reactivity at the double bond and ester group. In biological systems, it can be metabolized by enzymes such as esterases and lipases, leading to the formation of undecenoic acid and methanol. The double bond allows for various chemical modifications, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 10-Undecenoate

- Molecular Formula : C₁₃H₂₄O₂; MW : 212.33 g/mol .

- Structure: Ethyl ester of 10-undecenoic acid, differing in ester group (ethyl vs. methyl) and double bond position (∆10 vs. ∆9).

- Properties: Soluble in ethanol; used in flavoring but with a distinct profile due to the ethyl group.

- Applications: Similar to methyl 9-undecenoate in flavoring but may exhibit fruitier or milder sensory characteristics due to ester chain length .

Methyl 9-Decenoate

- Molecular Formula : C₁₁H₂₀O₂; MW : 184.28 g/mol .

- Structure : Shorter carbon chain (10 vs. 11 carbons) with a ∆9 double bond.

- Applications : Less common in flavoring but used in organic synthesis for shorter-chain intermediates .

Methyl Linoleate (Methyl 9,12-Octadecadienoate)

- Molecular Formula : C₁₉H₃₄O₂; MW : 294.5 g/mol .

- Structure : 18-carbon chain with two double bonds (∆9 and ∆12).

- Stability : More oxidation-prone due to polyunsaturation, requiring nitrogen-flushed storage to prevent degradation .

- Applications: Industrial applications in lubricants and biofuels, contrasting with this compound’s flavor-centric use .

Ethyl 9-Hexadecenoate

- Molecular Formula : C₁₈H₃₄O₂; MW : 282.46 g/mol .

- Structure : Longer 16-carbon chain with a ∆9 double bond and ethyl ester.

- Properties: Higher hydrophobicity and melting point compared to this compound, limiting solubility in polar solvents .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Ester Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₂O₂ | 198.16 | ∆9 | Methyl | Flavoring (smooth, floral) |

| Ethyl 10-undecenoate | C₁₃H₂₄O₂ | 212.33 | ∆10 | Ethyl | Flavoring (fruity) |

| Methyl 9-decenoate | C₁₁H₂₀O₂ | 184.28 | ∆9 | Methyl | Organic synthesis |

| Methyl linoleate | C₁₉H₃₄O₂ | 294.50 | ∆9, ∆12 | Methyl | Biofuels, lubricants |

| Ethyl 9-hexadecenoate | C₁₈H₃₄O₂ | 282.46 | ∆9 | Ethyl | Industrial coatings |

Biological Activity

Methyl 9-undecenoate is a fatty acid methyl ester derived from undecenoic acid, notable for its structural characteristics and potential biological activities. This compound has garnered attention in various fields, particularly in pharmacological and agricultural research due to its diverse biological properties.

Chemical Structure and Properties

- Chemical Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- CAS Number : 6435903

This compound is an unsaturated fatty acid ester, which contributes to its unique reactivity and biological interactions. The presence of a double bond in its structure enhances its potential for various biochemical interactions.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on fatty acid esters demonstrated that methyl esters of fatty acids, including this compound, showed effectiveness against various microbial strains, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes due to the amphiphilic nature of the ester .

2. Insecticidal Effects

This compound has been evaluated for its insecticidal properties, particularly against agricultural pests. It has shown efficacy against the pink bollworm and tobacco budworm. In comparative studies, it was found that this compound could inhibit the growth and development of these pests, suggesting its potential as a natural pesticide .

3. Anti-inflammatory Activity

In addition to its antimicrobial and insecticidal properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive analysis showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5% for certain strains .

- Insecticidal Activity Assessment : In a controlled environment, this compound was applied to crops infested with pink bollworm larvae. Results indicated a significant reduction in larval survival rates, with over 75% mortality observed within three days of exposure .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Insecticidal Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Methyl oleate | Moderate | Low | Low |

| Methyl laurate | High | Moderate | Moderate |

Q & A

Q. What are the key physicochemical properties of methyl 9-undecenoate, and how do they influence its experimental handling?

this compound (C₁₂H₂₂O₂) is an unsaturated fatty acid ester with a molecular weight of 198.30 g/mol. Its boiling point, solubility in organic solvents, and stability under varying temperatures are critical for storage and reaction design. For instance, its ester group makes it prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments for synthesis. Analytical techniques like NMR and GC-MS are recommended for purity assessment .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

The compound is typically synthesized via esterification of 9-undecenoic acid with methanol under acid catalysis (e.g., H₂SO₄). Reaction optimization includes monitoring reaction time (6–12 hours), temperature (60–80°C), and molar ratios (1:5 acid-to-methanol). Post-synthesis, purification via fractional distillation or column chromatography is advised to isolate the product from unreacted precursors .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectral analyses:

- ¹H NMR : Peaks at δ 5.3–5.4 ppm (alkene protons) and δ 3.6 ppm (methoxy group).

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (ester carbonyl) and ~1650 cm⁻¹ (C=C bond).

- GC-MS : Molecular ion peak at m/z 198 and fragmentation patterns consistent with decarboxylation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound in cross-metathesis reactions?

Discrepancies in catalytic efficiency (e.g., Grubbs vs. Hoveyda-Grubbs catalysts) may arise from solvent polarity, catalyst loading (1–5 mol%), or alkene stereochemistry. A systematic approach involves:

- Control experiments to isolate variables (e.g., solvent effects in toluene vs. DCM).

- Kinetic studies to compare turnover frequencies.

- Computational modeling (DFT) to predict transition-state energetics .

Q. How can researchers design a study to investigate the oxidative stability of this compound under varying storage conditions?

- Independent variables : Temperature (4°C vs. 25°C), exposure to light, and oxygen levels (ambient vs. nitrogen atmosphere).

- Dependent variables : Peroxide value (PV) and conjugated diene formation measured via UV-Vis spectroscopy.

- Statistical approach : Multivariate ANOVA to assess interactions between variables, with replicates (n ≥ 3) to ensure reliability .

Q. What methodologies are suitable for quantifying trace impurities in this compound, and how can their biological relevance be assessed?

- HPLC-MS/MS : Detect impurities (e.g., residual 9-undecenoic acid) at ppm levels using reverse-phase C18 columns.

- Toxicological assays : In vitro cytotoxicity testing (e.g., MTT assay on human hepatocytes) to evaluate impurities’ impact on cell viability .

Methodological Considerations

Q. How should researchers address variability in bioactivity studies involving this compound derivatives?

- Standardize protocols : Use consistent cell lines (e.g., HEK-293 for receptor-binding assays) and solvent controls (e.g., DMSO ≤0.1%).

- Blind experiments : Minimize bias in data collection and analysis.

- Meta-analysis : Compare results across studies using standardized effect sizes and heterogeneity tests (I² statistic) .

Q. What statistical frameworks are appropriate for dose-response studies using this compound in antimicrobial assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Error propagation : Account for instrumental uncertainty (e.g., pipetting accuracy) in final EC₅₀ calculations.

- Power analysis : Predefine sample sizes to ensure detectable effect sizes (α = 0.05, β = 0.2) .

Data Reporting and Reproducibility

Q. What criteria should be prioritized when publishing datasets on this compound to ensure reproducibility?

- Raw data inclusion : Provide NMR/FID files, chromatograms, and spectral libraries in supplementary materials.

- Metadata clarity : Document solvent batches, instrument calibration dates, and software versions (e.g., Bruker TopSpin 4.1.3).

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Q. How can researchers critically evaluate conflicting reports on the catalytic applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.